8-Methoxy Derivative HPW-RX2 Exhibits Dual Thrombin/Cyclooxygenase Inhibition Lacking in Unsubstituted and 6-Methoxy Analogs
The 8-methoxy-substituted benzoxazinone derivative HPW-RX2 (2-(2-Br-phenyl)-8-methoxy-benzoxazinone) demonstrates dual inhibitory activity against thrombin proteolytic function and the arachidonic acid cascade at the cyclooxygenase level [1]. This dual mechanism is absent in other benzoxazinone analogs tested, including unsubstituted 2-phenyl-3,1-benzoxazine-4-one (BZ1) and 2-(4′-chlorophenyl)-3,1-benzoxazin-4-one (BZ2), which exhibit only COX-1 inhibition [2]. HPW-RX2 inhibits thrombin-induced platelet aggregation with an IC50 of 3.6 ± 0.9 μM, arachidonic acid-induced aggregation with an IC50 of 6.5 ± 1.9 μM, and low-concentration collagen-induced aggregation with an IC50 of 9.7 ± 1.4 μM in washed human platelets [1]. The thrombin inhibitory activity is mechanistically distinct from its cyclooxygenase suppression and represents a differentiating feature conferred by the 8-methoxy benzoxazinone scaffold [1].
| Evidence Dimension | IC50 for inhibition of platelet aggregation (thrombin-induced) |
|---|---|
| Target Compound Data | 3.6 ± 0.9 μM (HPW-RX2) |
| Comparator Or Baseline | BZ1 and BZ2: No direct thrombin inhibition reported; activity solely via COX-1 |
| Quantified Difference | Qualitative mechanistic difference: dual thrombin/COX inhibition vs. COX-only |
| Conditions | Washed human platelets; thrombin (0.1 U/mL) stimulation |
Why This Matters
Procurement of an 8-methoxy benzoxazinone scaffold is essential for research programs targeting dual-pathway antiplatelet mechanisms; generic benzoxazinones lack the requisite thrombin inhibitory activity.
- [1] Wu, C. C., et al. (2005). 2-(2-Br-phenyl)-8-methoxy-benzoxazinone (HPW-RX2), a direct thrombin inhibitor with a suppressive effect on thromboxane formation in platelets. European Journal of Pharmacology, 527(1-3), 37-43. DOI: 10.1016/j.ejphar.2005.10.027. View Source
- [2] Sage Journals. (2025). Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evaluation. DOI: 10.1177/0976500X241305440. View Source
